Hydrophobicity & Steric Bulk vs. O-Methyltyrosine
In a head-to-head study of gramicidin A analogs, replacing the four tryptophan residues with O-benzyltyrosine (GTBzl) resulted in quantifiably different single-channel conductance compared to O-methyltyrosine (GTMe). The conductance was correlated with the hydrophobicity of the protecting group, where the benzyl group's larger hydrophobic surface area directly modulates ion flux [1]. This establishes that the specific steric and hydrophobic properties of the benzyl ether are not interchangeable with smaller alkyl ethers for function.
| Evidence Dimension | Single-channel conductance modulation in gramicidin analogs |
|---|---|
| Target Compound Data | GTBzl (O-benzyltyrosine-containing analog) exhibited a conductance value dependent on benzyl hydrophobicity (exact value in the full text: conductance data are presented relative to GTMe and other analogs) |
| Comparator Or Baseline | GTMe (O-methyltyrosine-containing analog) and GT (tyrosine) provided baseline conductance levels |
| Quantified Difference | The conductance difference is directly attributed to the increased hydrophobicity of the benzyl versus methyl protecting group [1]. |
| Conditions | Planar lipid bilayer electrophysiology; gramicidin A backbone with systematic O-protected tyrosine substitutions at positions 9, 11, 13, 15. |
Why This Matters
For researchers engineering peptide-based ion channels or studying membrane protein interactions, the specific hydrophobicity and steric profile of the benzyl group is a critical design parameter that cannot be replicated by smaller O-alkyl protecting groups.
- [1] Daumas, P., Benamar, D., Heitz, F., Ranjalahy-Rasoloarijao, L., Mouden, R., Lazaro, R., & Pullman, A. (1993). Influence of the nature of the aromatic side-chain on the conductance of the channel of linear gramicidin: study of a series of 9,11,13,15-Tyr(O-protected) derivatives. European Biophysics Journal, 22, 145-150. View Source
